molecular formula C19H18N4O3 B3453100 2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione

2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B3453100
M. Wt: 350.4 g/mol
InChI Key: LLQYXMPWQPLMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. It is a small molecule that targets the mitochondrial tricarboxylic acid cycle, which is essential for energy production in cells. CPI-613 has been shown to induce cancer cell death and inhibit tumor growth in various types of cancer.

Mechanism of Action

2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione targets the mitochondrial tricarboxylic acid cycle, which is essential for energy production in cells. It inhibits two enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are involved in the cycle. By inhibiting these enzymes, this compound disrupts the energy metabolism of cancer cells, leading to their death. This compound also induces oxidative stress in cancer cells, which further contributes to their death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the activity of key enzymes involved in energy metabolism, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This compound also induces apoptosis, or programmed cell death, in cancer cells. It has been shown to inhibit the growth and proliferation of cancer cells and sensitize them to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of 2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione is its ability to target cancer cells specifically, while sparing normal cells. This makes it a promising candidate for cancer treatment with fewer side effects. Another advantage is its ability to sensitize cancer cells to chemotherapy and radiation therapy, which can improve the efficacy of these treatments. However, one limitation of this compound is its complex synthesis method, which can make it difficult to produce in large quantities. Another limitation is its limited solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the research and development of 2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione. One direction is to explore its potential as a combination therapy with other anticancer drugs. Another direction is to investigate its efficacy in different types of cancer and in different stages of cancer. Further research is also needed to understand the molecular mechanisms of this compound and its effects on cancer cell metabolism. Finally, the development of new and more efficient synthesis methods for this compound could improve its availability and reduce its cost.

Scientific Research Applications

2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione has been extensively studied in preclinical and clinical studies for its anticancer properties. It has been shown to be effective against various types of cancer, including pancreatic cancer, leukemia, lymphoma, and solid tumors. This compound has been shown to induce cancer cell death by inhibiting mitochondrial energy metabolism, which is essential for cancer cell survival. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to treatment.

properties

IUPAC Name

2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-17(13-23-18(25)14-5-1-2-6-15(14)19(23)26)22-11-9-21(10-12-22)16-7-3-4-8-20-16/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQYXMPWQPLMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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